molecular formula C7H8O4 B14242957 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- CAS No. 587875-11-4

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-

Katalognummer: B14242957
CAS-Nummer: 587875-11-4
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: XFTSTGGTXFZKIE-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is a chemical compound with the molecular formula C₇H₈O₄. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- can be synthesized through several methods. One common synthetic route involves the reaction of 4,4-dihydroxypimelic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

In industrial settings, the production of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar structure but different ring size and functional groups.

    1,7-Dioxaspiro[5.5]undecane: Larger ring system with different chemical properties.

    4,4-Dihydroxypimelic acid dilactone: Precursor in the synthesis of spiro compounds.

Uniqueness

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

587875-11-4

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

(5R)-1,7-dioxaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H8O4/c8-5-1-2-7(11-5)3-4-10-6(7)9/h1-4H2/t7-/m1/s1

InChI-Schlüssel

XFTSTGGTXFZKIE-SSDOTTSWSA-N

Isomerische SMILES

C1C[C@]2(CCOC2=O)OC1=O

Kanonische SMILES

C1CC2(CCOC2=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.